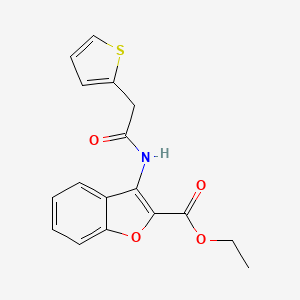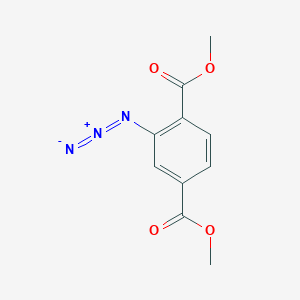
Dimethyl 2-azidobenzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-azidobenzene-1,4-dicarboxylate is a chemical compound . It is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene . This compound contains a total of 26 bonds, including 17 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters .
Molecular Structure Analysis
The molecular structure of Dimethyl 2-azidobenzene-1,4-dicarboxylate includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 26 bonds, including 17 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters .Scientific Research Applications
Cancer Research Applications
- Analogs of Dimethyldiaminobenzene in Cancer Treatment : Research on analogs of dimethyldiaminobenzene, including compounds structurally related to Dimethyl 2-azidobenzene-1,4-dicarboxylate, has shown effects on spontaneous mammary tumors in mice. These analogs caused some tumors to decrease in size or disappear, although the effect was transient, and the tumor eventually regrew (Woolley, 1953). Further, a different study found that a mixture of related compounds could permanently cure some spontaneous mammary cancers in mice (Woolley & Stewart, 1962).
Coordination Polymer Synthesis
- Hydrothermal Syntheses and Luminescent Properties : Dimethyl 2-azidobenzene-1,4-dicarboxylate-related compounds have been used in hydrothermal syntheses to create interesting coordination polymers with distinct luminescent properties. Such polymers have potential applications in materials science and photoluminescence (Liu et al., 2014).
Organic Synthesis and Chemical Reactions
Organic Synthesis Applications : Research has explored the utility of structurally similar compounds in organic syntheses. For example, dimethyl 1,3-acetonedicarboxylate reacts with alkynals to form aromatic rings through a Michael addition-aldol cyclization sequence (Covarrubias-Zúñiga & Ríos-Barrios, 1997). Similarly, the synthesis of 4-hydroxyquinoline-2,3-dicarboxylates via aza-Michael addition reaction of N-(2-aminobenzoyl)benzotriazoles with dimethyl acetylenedicarboxylate has been reported (Çelik & Yıldız, 2017).
Chemical Reaction Studies : Studies have explored various chemical reactions involving related compounds. For instance, the treatment of N,N-dimethylarylamines with iodosylbenzene/trimethylsilylazide leads to functionalization, offering a new route to unsymmetrical N,N-methylalkylarylamines (Magnus, 1998).
Materials Science
- Luminescent Properties in Materials Science : Compounds related to Dimethyl 2-azidobenzene-1,4-dicarboxylate have been used to create materials with unique luminescent properties. This has potential applications in the development of new materials for use in various technologies (Liu et al., 2014).
Mechanism of Action
Target of Action
Dimethyl 2-azidobenzene-1,4-dicarboxylate is a type of azo compound . Azo compounds are ubiquitous motifs very important in many areas of science . They display crucial properties for important applications, mainly for the chemical industry . The primary targets of Dimethyl 2-azidobenzene-1,4-dicarboxylate are aromatic compounds .
Mode of Action
The interaction of Dimethyl 2-azidobenzene-1,4-dicarboxylate with its targets involves the azo coupling reaction, which is the coupling of diazonium salts with activated aromatic compounds . This reaction results in the formation of azo compounds .
Biochemical Pathways
The biochemical pathways affected by Dimethyl 2-azidobenzene-1,4-dicarboxylate involve the synthesis of azo compounds . The downstream effects of these pathways include the efficient cis-trans isomerization in the presence of appropriate radiation .
Result of Action
The molecular and cellular effects of Dimethyl 2-azidobenzene-1,4-dicarboxylate’s action involve the formation of azo compounds . These compounds are excellent candidates to function as molecular switches because of their efficient cis-trans isomerization .
Action Environment
The action, efficacy, and stability of Dimethyl 2-azidobenzene-1,4-dicarboxylate can be influenced by various environmental factors. For instance, the presence of appropriate radiation can trigger the cis-trans isomerization of the azo compounds . .
properties
IUPAC Name |
dimethyl 2-azidobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-16-9(14)6-3-4-7(10(15)17-2)8(5-6)12-13-11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEDBKGAHOFNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-azidobenzene-1,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

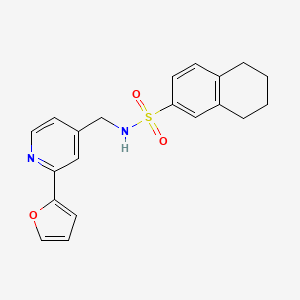
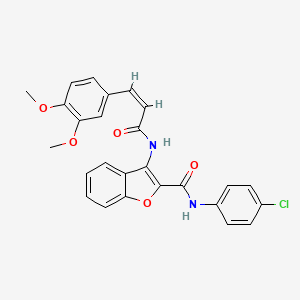
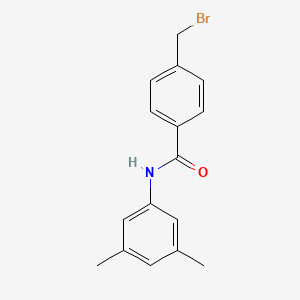
![2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide](/img/structure/B2640250.png)

![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2640255.png)
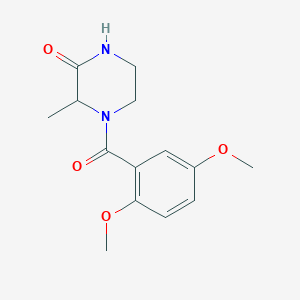

![3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2640261.png)

